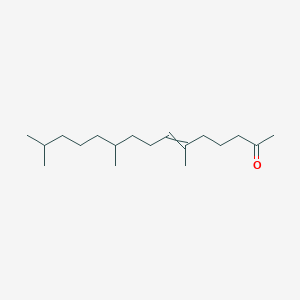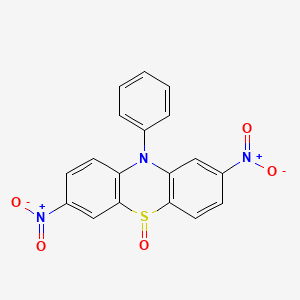
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is a synthetic organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and dye industries. This compound is characterized by the presence of nitro groups and a phenyl group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one typically involves the nitration of 10-phenyl-5lambda~4~-phenothiazin-5(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Synthesis of the phenothiazine core.
- Introduction of the phenyl group through a Friedel-Crafts alkylation reaction.
- Nitration of the phenothiazine derivative to introduce nitro groups at the 2 and 7 positions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as tin(II) chloride or iron powder in acidic conditions to yield the corresponding diamine.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is not well-documented. similar compounds exert their effects through interactions with cellular targets such as enzymes and receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- 2,7-Dichloro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- 2,7-Dimethyl-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
Uniqueness
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
63185-30-8 |
|---|---|
Molecular Formula |
C18H11N3O5S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2,7-dinitro-10-phenylphenothiazine 5-oxide |
InChI |
InChI=1S/C18H11N3O5S/c22-20(23)13-7-9-17-16(10-13)19(12-4-2-1-3-5-12)15-8-6-14(21(24)25)11-18(15)27(17)26/h1-11H |
InChI Key |
OICYNPRHDLRURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
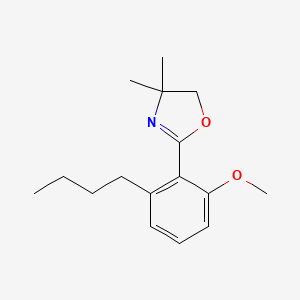

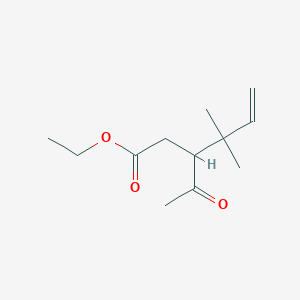
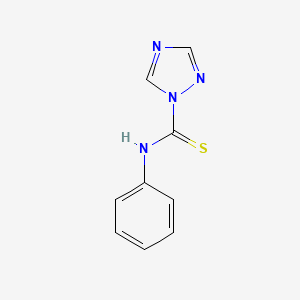
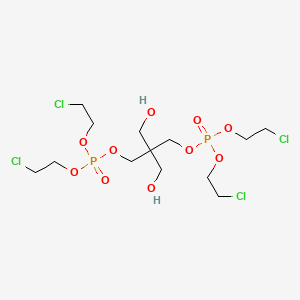

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
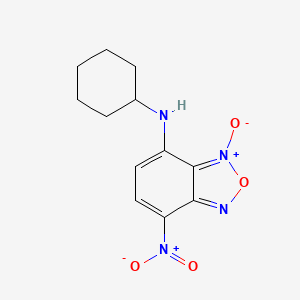
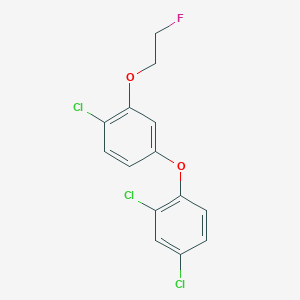
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
